sodium oxalic acid

Sodium-Ion Batteries Cathode Sodium Compensation Electrochemical Additives

Sodium oxalate (Na₂C₂O₄) is a disodium salt essential as a primary standard in permanganate standardization (≥99.5% assay, NIST-traceable). It uniquely enables cathode sodiation compensation in Na-ion batteries, boosting energy density to 158 Wh kg⁻¹. Its selective calcium precipitation (Ksp 0.00067 g/mL) and thermal decomposition to anhydrous Na₂CO₃ at 750-800°C offer precision that oxalic acid, potassium, or ammonium oxalate cannot replicate.

Molecular Formula C2H2NaO4+
Molecular Weight 113.02 g/mol
CAS No. 62-76-0
Cat. No. B148030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium oxalic acid
CAS62-76-0
SynonymsAcid, Oxalic
Aluminum Oxalate
Ammonium Oxalate
Chromium (2+) Oxalate
Chromium (3+) Oxalate (3:2)
Chromium Oxalate
Diammonium Oxalate
Dilithium Oxalate
Dipotassium Oxalate
Disodium Oxalate
Ferric Oxalate
Iron (2+) Oxalate (1:1)
Iron (3+) Oxalate
Iron Oxalate
Magnesium Oxalate
Magnesium Oxalate (1:1)
Manganese (2+) Oxalate (1:1)
Monoammonium Oxalate
Monohydrogen Monopotassium Oxalate
Monopotassium Oxalate
Monosodium Oxalate
Oxalate, Aluminum
Oxalate, Chromium
Oxalate, Diammonium
Oxalate, Dilithium
Oxalate, Dipotassium
Oxalate, Disodium
Oxalate, Ferric
Oxalate, Iron
Oxalate, Magnesium
Oxalate, Monoammonium
Oxalate, Monohydrogen Monopotassium
Oxalate, Monopotassium
Oxalate, Monosodium
Oxalate, Potassium
Oxalate, Potassium Chromium
Oxalate, Sodium
Oxalic Acid
Potassium Chromium Oxalate
Potassium Oxalate
Potassium Oxalate (2:1)
Sodium Oxalate
Molecular FormulaC2H2NaO4+
Molecular Weight113.02 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])[O-].[Na+].[Na+]
InChIInChI=1S/C2H2O4.Na/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1
InChIKeyUJRAXLUXHBUNDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes60 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Oxalate (CAS 62-76-0) Technical Overview for Procurement and Scientific Selection


Sodium oxalate (Na₂C₂O₄) is the disodium salt of oxalic acid, presenting as a white, crystalline, odorless solid with a molecular weight of 134.00 g/mol . It is primarily utilized as a high-purity primary standard in redox titrimetry, particularly for the standardization of potassium permanganate solutions . The compound exhibits moderate water solubility, is insoluble in ethanol and ether, and undergoes thermal decomposition above 290 °C to yield sodium carbonate and carbon monoxide [1]. Its utility extends to metal precipitation reactions, electrolyte additives in sodium-ion batteries, and as an intermediate in various chemical syntheses [2].

Why Sodium Oxalate Cannot Be Casually Substituted by Other Oxalate Salts or Oxalic Acid


Despite sharing the oxalate anion, sodium oxalate exhibits unique physicochemical properties that preclude simple substitution with oxalic acid, potassium oxalate, or ammonium oxalate in critical applications. Substitution with oxalic acid (H₂C₂O₄) introduces a significantly different acid-base profile and hygroscopicity, altering reaction kinetics and endpoint detection in titrimetric analyses [1]. Substituting potassium oxalate introduces a different cation that alters solubility and complexation behavior, which is particularly critical in electrochemical systems where sodium-ion transport is essential [2]. Similarly, ammonium oxalate's distinct thermal stability and solution enthalpy profile make it unsuitable for applications requiring high-temperature processing or precise calorimetric control [3]. The following quantitative evidence details these specific, measurable differentiations.

Quantitative Differentiation of Sodium Oxalate Against Key Analogs and Alternatives


Superior Electrochemical Capacity as a Sacrificial Sodium Source in Na-Ion Batteries Compared to Sodium Carbonate

Sodium oxalate (Na₂C₂O₄) demonstrates significantly higher specific capacity as a cathode sodiation compensation reagent compared to the common alternative sodium carbonate (Na₂CO₃). In Na-ion full cells, sodium oxalate achieves a specific capacity of 394 mAh g⁻¹, nearly its theoretical maximum (400 mAh g⁻¹), whereas sodium carbonate's decomposition and capacity are not reported in this study, indicating sodium oxalate is the optimal additive for this specific application [1].

Sodium-Ion Batteries Cathode Sodium Compensation Electrochemical Additives

Differential Solubility and Energetics in Aqueous Systems Compared to Potassium Oxalate

The molar enthalpy of solution for sodium oxalate is significantly lower than that of potassium oxalate monohydrate. Calorimetric measurements show ΔsolHm for sodium oxalate is 16.59 kJ·mol⁻¹, while for potassium oxalate monohydrate it is 29.31 kJ·mol⁻¹ [1]. This indicates sodium oxalate dissolves with a smaller endothermic effect, influencing solution temperature changes during large-scale processing.

Solution Thermodynamics Crystallization Process Chemistry

Quantifiable Impact on Metal Ion Precipitation Efficiency: Calcium and Magnesium

Sodium oxalate exhibits a pronounced and quantifiable selectivity for precipitating calcium ions from aqueous solutions, a property central to its use in analytical and process chemistry. The water solubility of the resulting calcium oxalate precipitate is exceptionally low at 0.00067 g/mL, which is orders of magnitude lower than the corresponding carbonate precipitate (0.00153 g/mL for CaCO₃) and the magnesium oxalate precipitate (0.07 g/mL) [1]. This differential solubility profile confirms sodium oxalate's superior efficacy for quantitative calcium removal.

Analytical Chemistry Water Treatment Metal Recovery

Defined Thermal Decomposition Pathway: A Route to High-Purity Sodium Carbonate

Sodium oxalate undergoes a well-defined, quantitative thermal decomposition to sodium carbonate (Na₂CO₃) and carbon monoxide (CO), providing a unique synthetic route to high-purity sodium carbonate. This decomposition initiates at 290 °C and is complete between 750 °C and 800 °C within 20 minutes, with the resultant sodium carbonate stable until above 810 °C [1]. In contrast, directly sourcing or handling high-purity sodium carbonate often involves different, less controlled purification challenges.

Thermal Analysis Inorganic Synthesis Material Processing

Optimized Industrial and Research Scenarios for Sodium Oxalate Based on Verified Differentiation


High-Energy-Density Sodium-Ion Battery Manufacturing

Utilize sodium oxalate as a cathode sodiation compensation additive to boost the energy density of sodium-ion full cells from 111 to 158 Wh kg⁻¹, as demonstrated in recent studies [1]. This application leverages its high specific capacity of 394 mAh g⁻¹ and near-theoretical capacity utilization, which are superior to alternative sodium salts like sodium carbonate for this specific electrochemical role [1].

Precise Volumetric Standardization in Redox Titrimetry

Employ sodium oxalate as a primary standard for the standardization of potassium permanganate solutions. Its availability as a certified reference material with ≥99.5% assay ensures high precision and traceability to NIST standards, a critical requirement in regulated analytical laboratories .

Quantitative Calcium Removal in Process Streams and Analytical Chemistry

Deploy sodium oxalate for the selective and quantitative precipitation of calcium ions from aqueous solutions, capitalizing on the exceptionally low solubility of calcium oxalate (0.00067 g/mL). This is crucial in analytical procedures for calcium quantification and in industrial processes where calcium must be removed without co-precipitating magnesium, offering a more selective alternative to carbonate-based precipitants [2].

Controlled Synthesis of High-Purity Anhydrous Sodium Carbonate

Use the thermal decomposition of sodium oxalate at 750-800 °C to generate high-purity, anhydrous sodium carbonate in situ. This method is particularly valuable in research and specialized manufacturing where the exact stoichiometry and purity of the carbonate source are paramount and cannot be reliably met by commercial sodium carbonate [3].

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